N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1171023-73-6
VCID: VC2792670
InChI: InChI=1S/C12H25N3O.ClH/c1-3-15(4-2)10-9-14-12(16)11-5-7-13-8-6-11;/h11,13H,3-10H2,1-2H3,(H,14,16);1H
SMILES: CCN(CC)CCNC(=O)C1CCNCC1.Cl
Molecular Formula: C12H26ClN3O
Molecular Weight: 263.81 g/mol

N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride

CAS No.: 1171023-73-6

Cat. No.: VC2792670

Molecular Formula: C12H26ClN3O

Molecular Weight: 263.81 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride - 1171023-73-6

Specification

CAS No. 1171023-73-6
Molecular Formula C12H26ClN3O
Molecular Weight 263.81 g/mol
IUPAC Name N-[2-(diethylamino)ethyl]piperidine-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C12H25N3O.ClH/c1-3-15(4-2)10-9-14-12(16)11-5-7-13-8-6-11;/h11,13H,3-10H2,1-2H3,(H,14,16);1H
Standard InChI Key ZPEUEQYXFLOLPC-UHFFFAOYSA-N
SMILES CCN(CC)CCNC(=O)C1CCNCC1.Cl
Canonical SMILES CCN(CC)CCNC(=O)C1CCNCC1.Cl

Introduction

Chemical Structure and Properties

N-[2-(Diethylamino)ethyl]piperidine-4-carboxamide hydrochloride is classified as a piperidine derivative, featuring a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom. The compound incorporates a carboxamide linkage connected to a diethylaminoethyl group, with the entire structure existing as a hydrochloride salt. This structural arrangement confers specific physicochemical properties that contribute to its applications in pharmaceutical research.

The key chemical and physical properties of N-[2-(Diethylamino)ethyl]piperidine-4-carboxamide hydrochloride are summarized in the following table:

PropertyValue
CAS Number1171023-73-6
Molecular FormulaC₁₂H₂₆ClN₃O
Molecular Weight263.81 g/mol
SMILES CodeO=C(C1CCNCC1)NCCN(CC)CC.[H]Cl
MDL NumberMFCD11099659
AppearanceNot specified in available literature
SolubilityLikely soluble in water and polar organic solvents

The compound contains multiple nitrogen atoms that can participate in hydrogen bonding and act as Lewis bases in various chemical reactions. The presence of the piperidine ring contributes to the compound's three-dimensional structure, while the diethylamino group enhances lipophilicity, potentially affecting its pharmacokinetic properties .

Synthesis Methods

The synthesis of N-[2-(Diethylamino)ethyl]piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine-4-carboxylic acid derivatives with diethylaminoethyl chloride. This synthetic route requires careful control of reaction conditions to ensure high yield and purity of the final product.

Laboratory Scale Synthesis

In laboratory settings, the synthesis generally follows these steps:

  • Activation of piperidine-4-carboxylic acid using coupling reagents

  • Reaction with N-(2-diethylamino)ethylamine to form the amide bond

  • Treatment with hydrochloric acid to obtain the hydrochloride salt

  • Purification through recrystallization or chromatographic techniques

The reaction is typically conducted in the presence of suitable solvents such as dichloromethane or ethanol, with bases like triethylamine added to facilitate the formation of the amide bond. Temperature control and inert atmosphere conditions may be necessary to prevent side reactions and optimize yield.

Industrial Production

Industrial production of N-[2-(Diethylamino)ethyl]piperidine-4-carboxamide hydrochloride follows similar synthetic routes but on a larger scale. Manufacturing processes employ industrial-grade solvents and reagents with optimized reaction conditions to ensure consistent quality, high yield, and purity of the final product. Quality control measures, including HPLC analysis and spectroscopic techniques, are implemented to verify the identity and purity of the compound.

Chemical Reactions

N-[2-(Diethylamino)ethyl]piperidine-4-carboxamide hydrochloride can participate in various chemical reactions, primarily due to the functional groups present in its structure. Understanding these reactions is crucial for developing derivative compounds and exploring potential applications in medicinal chemistry.

Typical Reactions

The compound can undergo several types of reactions, including:

  • Oxidation reactions: Affecting the piperidine ring or the tertiary amine group

  • Reduction reactions: Potentially reducing the amide group to an amine

  • Substitution reactions: Particularly at the piperidine nitrogen or the tertiary amine

  • Salt formation: With various acids beyond hydrochloric acid

  • Hydrolysis: Of the amide bond under acidic or basic conditions

These reactions can be harnessed for the synthesis of structurally related compounds with potentially enhanced or modified biological activities.

Biological Activity

While specific data on the biological activity of N-[2-(Diethylamino)ethyl]piperidine-4-carboxamide hydrochloride remains limited in the available literature, piperidine derivatives as a class have demonstrated significant biological activities across multiple therapeutic areas. These compounds typically exert their effects through interactions with specific molecular targets such as enzymes and receptors.

Mechanism of Action

The biological activity of N-[2-(Diethylamino)ethyl]piperidine-4-carboxamide hydrochloride likely involves:

  • Binding to specific molecular targets within cells

  • Modulation of enzyme activity or receptor function

  • Alteration of cellular signaling pathways

  • Induction of specific physiological responses

Research on related piperidine derivatives suggests that these compounds can affect multiple cellular processes, including cell division, apoptosis, and inflammation, which contributes to their potential therapeutic applications.

Comparison with Similar Compounds

Understanding the relationship between structure and activity requires comparison of N-[2-(Diethylamino)ethyl]piperidine-4-carboxamide hydrochloride with structurally similar compounds, particularly its dimethyl analog.

Comparison with N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride

The main structural difference between these compounds lies in the alkyl groups attached to the nitrogen atom of the side chain. This seemingly minor modification can significantly affect solubility, stability, lipophilicity, and biological activity.

PropertyN-[2-(Diethylamino)ethyl]piperidine-4-carboxamide HClN-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide HCl
CAS Number1171023-73-61019851-96-7
Molecular FormulaC₁₂H₂₆ClN₃OC₁₀H₂₂ClN₃O
Molecular Weight263.81 g/mol235.75 g/mol
Alkyl GroupsDiethylDimethyl
LipophilicityHigher (predicted)Lower (predicted)

The diethyl substituents generally confer greater lipophilicity compared to dimethyl groups, potentially affecting membrane permeability and pharmacokinetic properties. This difference might translate to distinct biological activities, tissue distribution, and elimination profiles .

Structure-Activity Relationships

Structure-activity relationship studies of related compounds suggest that:

  • The nature of the substituents on the amino group significantly influences activity

  • The piperidine ring provides a rigid scaffold that positions functional groups optimally for target interactions

  • The amide linkage serves as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets

  • The salt form affects solubility and bioavailability

These relationships provide valuable insights for the rational design of new derivatives with enhanced potency or selectivity .

Research Applications

N-[2-(Diethylamino)ethyl]piperidine-4-carboxamide hydrochloride serves as a versatile intermediate in the synthesis of various derivatives with potential biological activities, particularly targeting the central nervous system.

Current Research Focus

Current applications of the compound include:

  • Medicinal Chemistry: As a synthetic intermediate for drug development

  • Pharmacological Research: In studies investigating novel therapeutic agents

  • Structure-Activity Relationship Studies: To understand how structural modifications affect biological activity

  • Anticancer Research: Exploring potential antitumor properties

The compound's utility extends beyond its direct applications, as structural modifications can yield derivatives with potentially enhanced or specialized biological activities.

Future Research Directions

Future research involving N-[2-(Diethylamino)ethyl]piperidine-4-carboxamide hydrochloride may focus on:

  • Comprehensive evaluation of its anticancer properties against various cancer cell lines

  • Development of structure-activity relationships to guide the synthesis of more potent derivatives

  • Investigation of potential applications in other therapeutic areas

  • Exploration of novel drug delivery systems to enhance efficacy and reduce side effects

  • Elucidation of precise mechanisms of action through advanced molecular and cellular studies

These research directions could expand the compound's applications and contribute to the development of novel therapeutic agents.

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